molecular formula C6H9ClN2O2 B1427424 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride CAS No. 1071661-55-6

2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride

Cat. No.: B1427424
CAS No.: 1071661-55-6
M. Wt: 176.60 g/mol
InChI Key: BMKRZGIAUKYDQE-UHFFFAOYSA-N
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Description

Pi-Methylimidazoleacetic acid (hydrochloride) is a chemical compound with the molecular formula C6H9ClN2O2. It is a derivative of imidazole and is known for its potential neurotoxic properties . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Pi-Methylimidazoleacetic acid (hydrochloride) involves several steps. One common method includes the reaction of imidazole with chloroacetic acid, followed by methylation and subsequent conversion to the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Pi-Methylimidazoleacetic acid (hydrochloride) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pi-Methylimidazoleacetic acid (hydrochloride) has several scientific research applications:

Mechanism of Action

Biological Activity

Overview

2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride, also known as Pi-Methylimidazoleacetic acid hydrochloride, is a chemical compound with the molecular formula C6H9ClN2O2. It is characterized by its imidazole structure, which is prevalent in many biologically active compounds. This compound has garnered attention for its potential neurotoxic properties and its role as an endogenous metabolite, making it a subject of interest in pharmacological and toxicological research.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is believed to act as a neurotoxin by disrupting normal neurotransmission processes, particularly through its effects on histamine receptors (H1, H2, H3, and H4). These receptors are crucial in various physiological functions, including immune responses and neurotransmission.

Biological Activity

Neurotoxicity : Research indicates that this compound may exhibit neurotoxic effects, potentially leading to disruptions in neurological functions. The precise mechanisms through which it exerts these effects are still under investigation but may involve interference with neurotransmitter signaling pathways .

Role as an Endogenous Metabolite : Beyond its neurotoxic potential, this compound is also studied for its role as an endogenous metabolite. This suggests that it may play a part in normal physiological processes within the body .

Case Studies

  • Neurotoxicity Assessment : A study assessing the neurotoxic potential of this compound found that it significantly affected neuronal viability in vitro. The IC50 values indicated a concentration-dependent cytotoxicity, highlighting the importance of dosage in evaluating its safety profile.
  • Histamine Receptor Interaction : Investigations into the interaction of this compound with histamine receptors revealed that it could modulate receptor activity, potentially leading to altered physiological responses. This modulation may contribute to both its therapeutic and toxicological profiles .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

CompoundNeurotoxic PotentialRole as Endogenous MetaboliteMechanism of Action
This compoundYesYesInterferes with neurotransmitter systems
N-Methylimidazoleacetic acidModerateNoLess defined; primarily used as a reagent
1-Methylimidazole-5-acetic acidLowYesLimited interaction with neurotransmitter systems

Synthesis and Applications

The synthesis of this compound typically involves the reaction of imidazole with chloroacetic acid followed by methylation. This compound finds applications not only in biological research but also in organic synthesis as a reagent for various chemical reactions . Its unique properties make it a valuable intermediate in the development of pharmaceuticals and other fine chemicals.

Properties

IUPAC Name

2-(3-methylimidazol-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKRZGIAUKYDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071661-55-6
Record name 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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